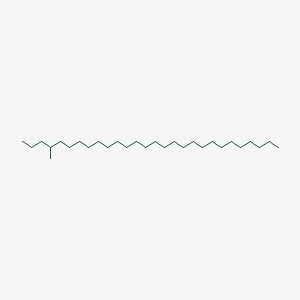
4-Methyloctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 . It is a derivative of octacosane, characterized by the presence of a methyl group at the fourth carbon atom. This compound is part of the alkane family, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms to the carbon-carbon double bonds, resulting in the formation of the saturated hydrocarbon .
Chemical Reactions Analysis
Types of Reactions: 4-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Alkyl halides.
Scientific Research Applications
4-Methyloctacosane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methyloctacosane is primarily related to its physical properties rather than specific biochemical interactions. As a hydrophobic molecule, it can interact with lipid membranes, affecting their fluidity and permeability. This property is exploited in various applications, such as enhancing the stability of emulsions in cosmetic formulations .
Comparison with Similar Compounds
Octacosane: The parent compound without the methyl substitution.
2-Methyloctacosane: Another methylated derivative with the methyl group at the second carbon.
Tetracontane: A longer-chain alkane with 40 carbon atoms.
Uniqueness: 4-Methyloctacosane is unique due to its specific methyl substitution, which can influence its physical properties, such as melting point and solubility, compared to its non-methylated counterpart, octacosane . This structural variation can also affect its interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
CAS No. |
73189-31-8 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
COKUIQKSCLYMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


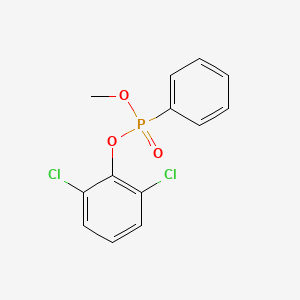
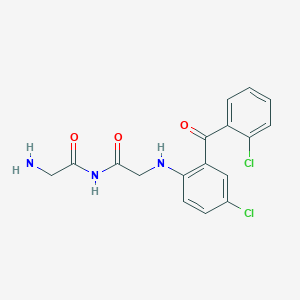
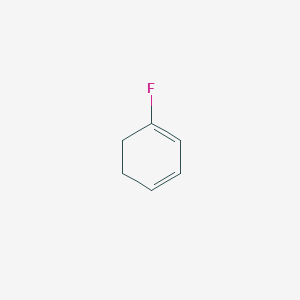
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
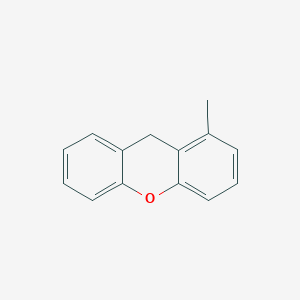

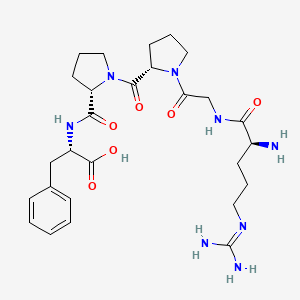

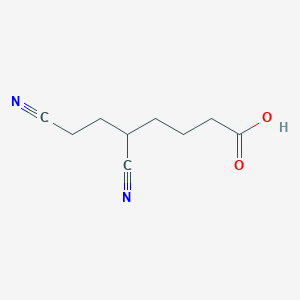
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
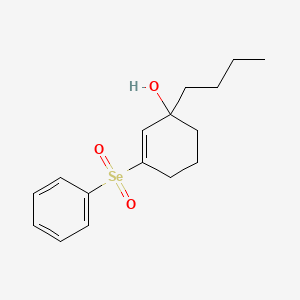
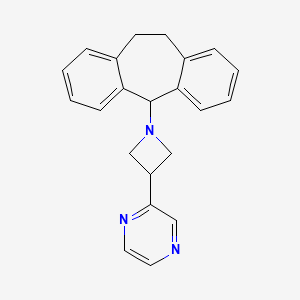
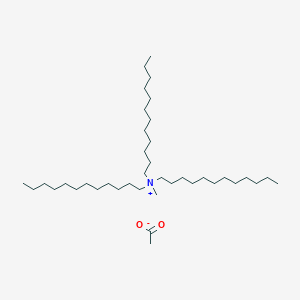
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
